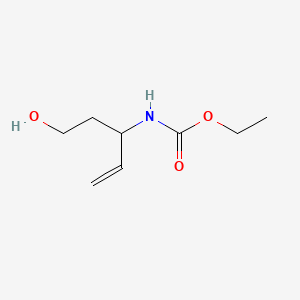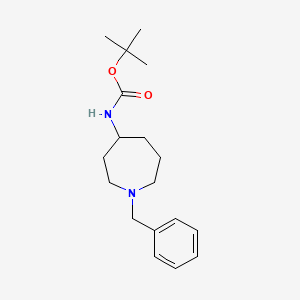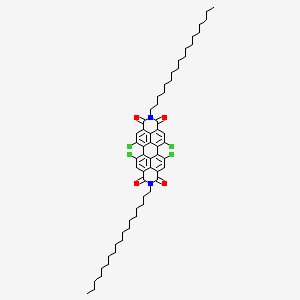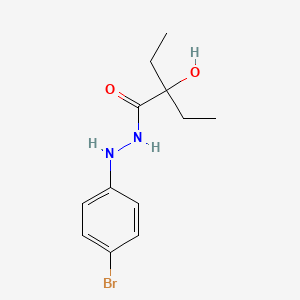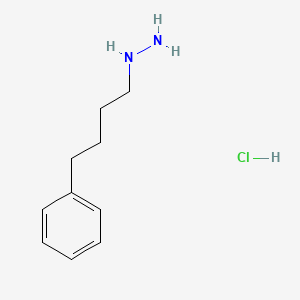
Einecs 261-956-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichlorophenyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C11H8Cl3NO3. It is known for its unique structure, which includes a trichlorophenyl group attached to a 5-oxo-L-prolinate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorophenyl 5-oxo-L-prolinate typically involves the reaction of 2,4,6-trichlorophenol with 5-oxo-L-proline in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of 2,4,6-Trichlorophenyl 5-oxo-L-prolinate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography is common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trichlorophenyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichlorophenyl group to less chlorinated phenyl groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichlorophenyl 5-oxo-L-prolinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,6-Trichlorophenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 5-oxo-L-prolinate moiety may also play a role in binding to biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
- 2,4,5-Trichlorophenyl 5-oxo-L-prolinate
- 2,4-Dichlorophenyl 5-oxo-L-prolinate
- 2,6-Dichlorophenyl 5-oxo-L-prolinate
Comparison: 2,4,6-Trichlorophenyl 5-oxo-L-prolinate is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. In comparison, compounds with fewer chlorine atoms may exhibit different reactivity patterns and biological effects.
Eigenschaften
CAS-Nummer |
59850-84-9 |
|---|---|
Molekularformel |
C11H8Cl3NO3 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
(2,4,6-trichlorophenyl) 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H8Cl3NO3/c12-5-3-6(13)10(7(14)4-5)18-11(17)8-1-2-9(16)15-8/h3-4,8H,1-2H2,(H,15,16) |
InChI-Schlüssel |
AXAMGQGRJNJYQZ-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Kanonische SMILES |
C1CC(=O)NC1C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


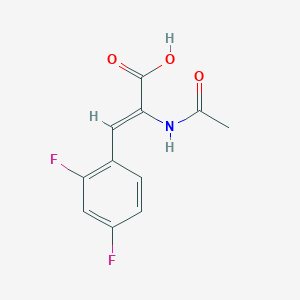

![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
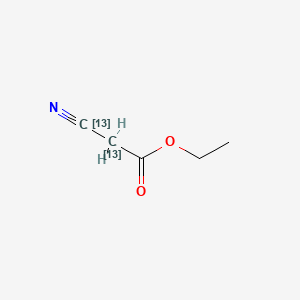
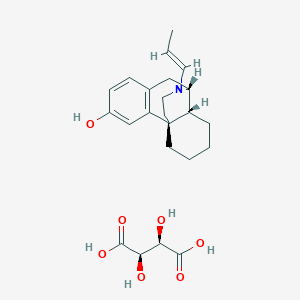
![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
